molecular formula C7H6FN3O3 B1465628 2-Fluoro-4-nitrobenzohydrazide CAS No. 919280-59-4

2-Fluoro-4-nitrobenzohydrazide

Cat. No.: B1465628
CAS No.: 919280-59-4
M. Wt: 199.14 g/mol
InChI Key: VBKBYFJBAQFZGW-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzohydrazide is a useful research compound. Its molecular formula is C7H6FN3O3 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBYFJBAQFZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-4-nitrobenzohydrazide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anti-inflammatory and antitubercular properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with hydrazine or its derivatives. This process can be optimized to yield high-purity compounds suitable for biological testing. The following general steps outline the synthesis:

  • Preparation of 2-Fluoro-4-nitrobenzoic Acid : Starting from commercially available precursors.
  • Reaction with Hydrazine : The acid is treated with hydrazine hydrate under reflux conditions.
  • Purification : The resulting hydrazide is purified using recrystallization techniques.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds related to this compound. For instance, derivatives based on similar structures have shown promising results against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that compounds with similar nitro and fluoro substitutions exhibit MIC values ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv .
  • Safety Profile : In vitro assays have demonstrated a favorable safety profile in Vero cell lines, indicating low cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives have also been investigated.

  • Carrageenan Paw Edema Method : This method was employed to assess the anti-inflammatory effects in animal models at a dosage of 10 mg/kg.
  • Results : Compounds bearing similar hydrazide structures exhibited varying degrees of anti-inflammatory activity, with some derivatives showing excellent efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and bacterial growth.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anti-inflammatory effects.

Case Studies

Several case studies have been documented that explore the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A study involving the synthesis and evaluation of derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anti-cancer Potential : Preliminary studies suggested potential anticancer activities through cell line assays, although further research is needed to elucidate these effects fully .

Table 1: Biological Activities of Related Compounds

Compound NameMIC (µg/mL)Anti-inflammatory ActivityRemarks
This compound16ExcellentPromising lead for optimization
Derivative A8ModerateFurther modifications needed
Derivative B32WeakLimited activity observed

Table 2: Synthesis Conditions

StepConditions
Reactants2-Fluoro-4-nitrobenzoic acid + Hydrazine
TemperatureReflux
Purification MethodRecrystallization

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-nitrobenzohydrazide has garnered attention for its potential as a pharmaceutical intermediate. Its unique substituents may enhance its interaction with biological targets, leading to various therapeutic applications:

  • Anticancer Agents : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tyrosine kinases, which play a crucial role in cancer progression .
  • Antimicrobial Activity : Studies suggest that this compound and its derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Materials Science

The compound's unique structure also lends itself to applications in materials science:

  • Nonlinear Optical (NLO) Properties : Research has shown that hydrazides can exhibit significant NLO characteristics, which are valuable in photonic devices and laser technology. The incorporation of this compound into polymer matrices has been explored for enhancing optical properties .
  • Fluorescent Probes : Due to its ability to form stable complexes, derivatives of this compound are being investigated as fluorescent probes for biological imaging.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant inhibition of growth in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized several hydrazone derivatives from this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity, particularly against resistant strains .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agentsInhibition of tyrosine kinases
Antimicrobial activityEffective against resistant bacterial strains
Materials ScienceNonlinear optical propertiesEnhanced optical characteristics in polymers
Fluorescent probesPotential use in biological imaging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.